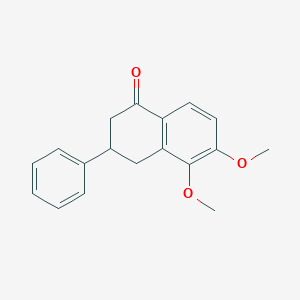
5,6-二甲氧基-3-苯基-3,4-二氢萘-1(2H)-酮
描述
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.339. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
5,6-二甲氧基-3-苯基-3,4-二氢萘-1(2H)-酮衍生物已被探索其在癌症治疗中的潜力。一项研究表明,这些衍生物,特别是化合物 6b 和 6d,对各种人类肿瘤细胞系(如 Hela 和 Hepg2)表现出显着的抗癌活性。发现它们的细胞毒性低于 DOX,一种常用的化疗药物。对调节细胞死亡中起关键作用的 Bcl-2 蛋白的抑制活性在化合物 6b 中尤为显着 (王等人,2017)。
合成和化学性质
该化合物一直是化学合成研究的主题。一种值得注意的方法涉及分子内 Friedel-Crafts 酰化,由六氟异丙醇 (HFIP) 促进。该方法为 5,6-二甲氧基-3-苯基-3,4-二氢萘-1(2H)-酮的合成提供了一条有效的途径,通过不需要额外的试剂或催化剂并且不产生副产物来改进传统方法。该过程突出了该化合物在复杂有机合成中的用途 (Li, 2017)。
抗菌性能
研究还发现了相关化合物中的抗菌性能。例如,从水生真菌 Delitschia corticola 中分离出的代谢物具有与 5,6-二甲氧基-3-苯基-3,4-二氢萘-1(2H)-酮相似的结构框架,对多种细菌和真菌表现出抗菌活性。这表明此类化合物在开发新的抗菌剂中的潜力 (孙等人,2011)。
在阿尔茨海默病中的应用
一项研究合成了该化合物的类似物并评估了它们治疗阿尔茨海默病 (AD) 的效果。这些化合物表现出中等至高的乙酰胆碱酯酶 (AChE) 抑制活性,表明它们在 AD 管理中的潜力。具体而言,类似物 5f 表现出显着的活性,为 AD 治疗学的进一步研究提供了有希望的线索 (Ali 等人,2009)。
细胞保护作用
对紫葳木的研究揭示了二氢萘酮,其结构与 5,6-二甲氧基-3-苯基-3,4-二氢萘-1(2H)-酮相似,具有细胞保护作用。这些化合物表现出抗氧化活性,包括清除细胞内 ROS 和诱导抗氧化酶,从而突出了它们在保护细胞免受氧化应激中的潜力 (Kil 等人,2018)。
属性
IUPAC Name |
5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXIKZJOBQKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


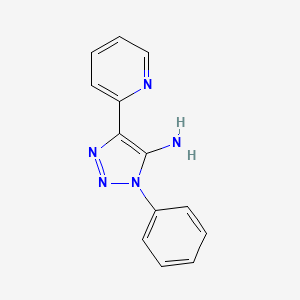
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
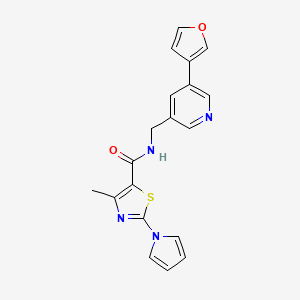
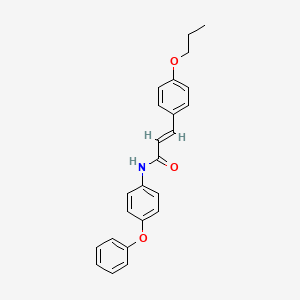

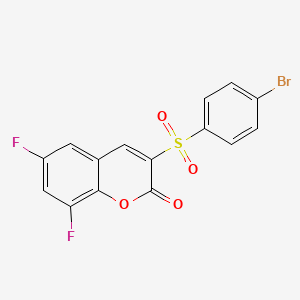
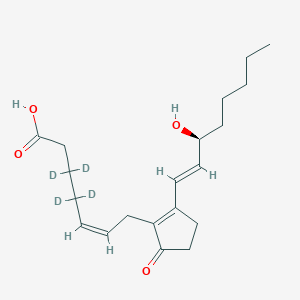
![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

